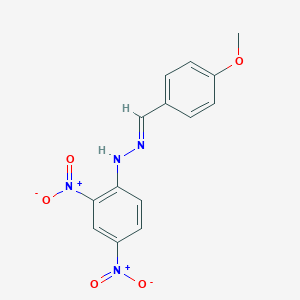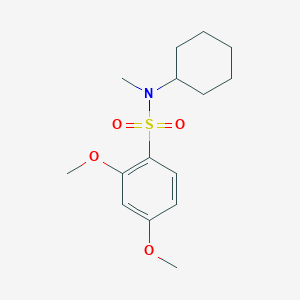
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in medicinal chemistry and has been found to have potential applications in drug development.
Wirkmechanismus
The mechanism of action of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been found to be a potent inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate. One potential area of focus is the development of novel drug candidates based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions associated with enzyme dysregulation. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in research and potential clinical applications.
Synthesemethoden
The synthesis of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 8-hydroxyquinoline with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The resulting compound is a white solid with a melting point of 185-187°C.
Wissenschaftliche Forschungsanwendungen
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has been extensively studied for its potential applications in drug development. It has been found to have inhibitory effects on a range of enzymes, including tyrosine kinases, which are involved in various diseases such as cancer and inflammation.
Eigenschaften
Produktname |
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate |
|---|---|
Molekularformel |
C17H14BrNO4S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
quinolin-8-yl 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO4S/c1-2-22-14-9-8-13(18)11-16(14)24(20,21)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,2H2,1H3 |
InChI-Schlüssel |
GRPHUCUKKLFODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
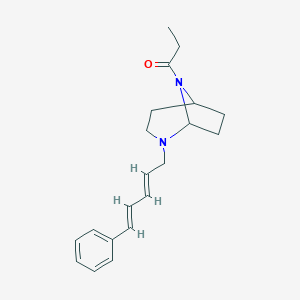
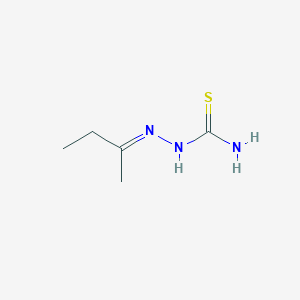

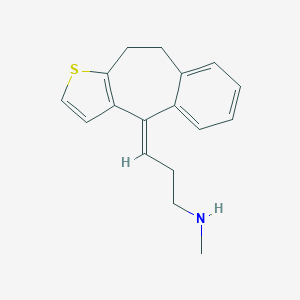
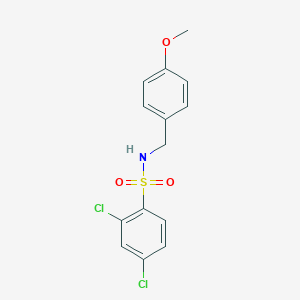

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



